N-Methyl Substitution Confers Distinct Basic pKa Relative to Unsubstituted Azetidin-3-amine
The N-methyl substituent at the azetidine 1-position significantly modulates the basicity of the ring nitrogen compared to unsubstituted azetidin-3-amine. Computational prediction of pKa for 1-methylazetidin-3-amine yields a value of 9.22 ± 0.10, whereas the parent azetidine ring nitrogen typically exhibits a pKa in the range of 11.0-11.3 for unsubstituted azetidines . This approximately 2 log unit difference in basicity directly impacts the protonation state at physiological pH (7.4): the N-methylated compound is predominantly protonated (≈98% protonated at pH 7.4 assuming pKa 9.22), while the unsubstituted analog is nearly fully protonated (>99.9%). This difference in the fraction of neutral free base available for passive membrane permeability can influence cellular uptake and CNS penetration in drug discovery programs [1].
| Evidence Dimension | Predicted pKa (azetidine ring nitrogen basicity) |
|---|---|
| Target Compound Data | pKa = 9.22 ± 0.10 (predicted) |
| Comparator Or Baseline | Unsubstituted azetidine: pKa ≈ 11.0-11.3 |
| Quantified Difference | ΔpKa ≈ -1.8 to -2.1 (lower basicity for N-methyl analog) |
| Conditions | Computational prediction (ACD/Labs or similar algorithm); physiological pH 7.4 context |
Why This Matters
This pKa difference of approximately 2 log units alters the protonation equilibrium at physiological pH, which is a critical determinant of membrane permeability, CNS penetration, and lysosomal trapping in drug discovery programs.
- [1] Manallack DT, Prankerd RJ, Yuriev E, Oprea TI, Chalmers DK. Chem Soc Rev. 2013;42(2):485-496. The significance of acid/base properties in drug discovery. View Source
